Bienvenue dans la boutique en ligne BenchChem!

N-[(2,5-dibromophenyl)sulfonyl]valine

Epigenetics Bromodomain inhibition BRPF1

N-[(2,5-dibromophenyl)sulfonyl]valine (MW 415.1 g/mol, ≥95% purity) is a defined N-sulfonylated valine derivative for non-human research. Its 2,5-dibromo substitution pattern enhances lipophilicity and halogen-bond donor capacity over mono-bromo analogs. Features BRPF1 inhibition (IC50 65 nM) with 23-fold selectivity over BRPF2 and 117-fold over BRPF3, plus EPX inhibition (IC50 360 nM). Non-interchangeable with alternative substitution or amino acid variants. Use as a validated scaffold for bromodomain SAR and eosinophil pathway studies.

Molecular Formula C11H13Br2NO4S
Molecular Weight 415.1 g/mol
Cat. No. B229738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,5-dibromophenyl)sulfonyl]valine
Molecular FormulaC11H13Br2NO4S
Molecular Weight415.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br
InChIInChI=1S/C11H13Br2NO4S/c1-6(2)10(11(15)16)14-19(17,18)9-5-7(12)3-4-8(9)13/h3-6,10,14H,1-2H3,(H,15,16)
InChIKeyNXZLJVZDYMZCMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2,5-Dibromophenyl)sulfonyl]valine: Core Physicochemical and Structural Baseline for Informed Procurement


N-[(2,5-Dibromophenyl)sulfonyl]valine (molecular formula: C11H13Br2NO4S; molecular weight: 415.1 g/mol) is a synthetic N-sulfonylated amino acid derivative [1]. The compound incorporates the branched-chain amino acid valine N-terminally modified with a 2,5-dibromophenylsulfonyl moiety. This specific 2,5-dibromo substitution pattern on the aromatic ring distinguishes it from mono-brominated analogs such as N-[(4-bromophenyl)sulfonyl]valine (MW: 336.2 g/mol) [2], resulting in higher lipophilicity and altered halogen-bonding potential . The compound is available at a typical purity specification of 95% and is intended exclusively for non-human research applications [1].

Why N-[(2,5-Dibromophenyl)sulfonyl]valine Cannot Be Replaced by Mono-Bromo or Alternative Amino Acid Sulfonamides


Substitution among N-arylsulfonyl amino acid analogs is not chemically neutral; the specific bromination pattern and amino acid side-chain confer distinct steric, electronic, and target-binding profiles. The 2,5-dibromo substitution on N-[(2,5-dibromophenyl)sulfonyl]valine introduces a dual ortho- and meta-bromine arrangement that alters the torsion angle of the sulfonamide linkage and enhances halogen-bond donor capacity relative to mono-brominated (e.g., 4-bromo) congeners . Meanwhile, the valine isopropyl side-chain provides greater steric bulk than glycine or alanine derivatives, restricting conformational flexibility and potentially reducing off-target polypharmacology compared to analogs with smaller amino acid residues [1]. Patent literature on N-(arylsulfonyl)amino acids explicitly establishes that variations in aryl substitution and amino acid identity generate functionally non-interchangeable compounds with distinct bradykinin receptor affinities [2]. Consequently, substituting this compound with an off-the-shelf sulfonamide analog without verifying target-specific activity data introduces unacceptable experimental variability.

Quantitative Differentiation of N-[(2,5-Dibromophenyl)sulfonyl]valine: Comparative Target Engagement Data


BRPF1 Bromodomain Inhibition: 23-Fold Selectivity over BRPF2 and 117-Fold over BRPF3

N-[(2,5-Dibromophenyl)sulfonyl]valine exhibits pronounced selectivity within the BRPF (Bromodomain and PHD Finger-containing) protein family. In BROMOscan assays, the compound inhibits human BRPF1 with an IC50 of 65 nM [1]. In contrast, inhibition of the closely related bromodomain-containing proteins BRPF2-BRD1 (IC50 = 1,400 nM) and BRPF3 (IC50 = 7,600 nM) is markedly weaker [1]. This intrafamily selectivity profile—a 23-fold preference for BRPF1 over BRPF2 and a 117-fold preference over BRPF3—is not automatically recapitulated by other N-arylsulfonyl amino acid scaffolds. The valine side-chain and 2,5-dibromo aryl substitution likely contribute jointly to this discrimination.

Epigenetics Bromodomain inhibition BRPF1

Eosinophil Peroxidase Inhibition: Sub-Micromolar Potency Distinct from In-Class Alternatives

N-[(2,5-Dibromophenyl)sulfonyl]valine inhibits human eosinophil peroxidase (EPX) bromination activity with an IC50 of 360 nM, measured via 3-bromotyrosine formation using tyrosine as substrate [1]. This sub-micromolar EPX inhibition is notable given that many structurally related sulfonamides lack characterized activity against this target. For class-level context, the mono-brominated analog N-[(4-bromophenyl)sulfonyl]valine has reported IC50 values in the low micromolar to double-digit micromolar range against unrelated targets such as glycolate oxidase (IC50 = 39,900 nM) [2], illustrating that EPX inhibition at 360 nM is not a generic property of the arylsulfonyl valine chemotype but rather reflects the specific 2,5-dibromo substitution pattern.

Immunology Peroxidase inhibition EPX

Amino Acid Side-Chain Bulk Differentiates Binding Profile from Glycine and Leucine Congeners

The valine residue of N-[(2,5-dibromophenyl)sulfonyl]valine (isopropyl side-chain) provides intermediate steric bulk within the 2,5-dibromophenylsulfonyl amino acid series. For reference, the leucine analog N-[(2,5-dibromophenyl)sulfonyl]-L-leucine (isobutyl side-chain) inhibits the human 20S proteasome β5 subunit with a Ki of 170 nM [1]. While direct comparative data for the valine analog against the proteasome are unavailable, the amino acid side-chain size directly influences target accommodation—a principle established in N-(arylsulfonyl)amino acid SAR studies where valine derivatives exhibit distinct bradykinin receptor binding compared to phenylalanine or glycine variants [2]. The valine scaffold therefore occupies a defined steric niche that cannot be assumed equivalent to smaller (glycine) or larger (leucine) congeners.

Proteasome inhibition SAR Amino acid sulfonamides

2,5-Dibromo Substitution Confers Higher Lipophilicity and Halogen-Bonding Potential than 4-Bromo Analogs

The 2,5-dibromophenylsulfonyl moiety introduces two bromine atoms capable of participating in halogen bonding—a directional non-covalent interaction that can enhance target binding specificity . In contrast, the mono-brominated analog N-[(4-bromophenyl)sulfonyl]valine contains only one bromine atom and thus possesses reduced halogen-bond donor capacity. Additionally, the dibromo substitution increases molecular weight from 336.2 g/mol (mono-bromo analog) [1] to 415.1 g/mol [2] and elevates lipophilicity, which may influence membrane permeability and protein binding. These physicochemical differences are quantifiable and directly impact compound handling, solubility, and biological distribution.

Medicinal chemistry Halogen bonding Lipophilicity

Validated Application Scenarios for N-[(2,5-Dibromophenyl)sulfonyl]valine Based on Quantitative Evidence


Selective BRPF1 Bromodomain Chemical Probe Development

Researchers investigating epigenetic regulation via BRPF1 can employ this compound as a scaffold for selective chemical probe development. The documented 23-fold selectivity for BRPF1 (IC50 = 65 nM) over BRPF2 (IC50 = 1,400 nM) and 117-fold selectivity over BRPF3 (IC50 = 7,600 nM) provides a defined selectivity window for target validation studies [1]. This selectivity profile is specifically tied to the 2,5-dibromo valine scaffold and would not be assumed for mono-brominated or alternative amino acid variants without direct testing.

Eosinophil Peroxidase Inhibition in Allergic Inflammation Models

The compound's sub-micromolar inhibition of human eosinophil peroxidase (EPX; IC50 = 360 nM) supports its utility in cellular and biochemical assays focused on eosinophil biology and type 2 inflammatory pathways [2]. EPX is a key effector enzyme in eosinophil-mediated tissue damage; compounds with documented EPX inhibitory activity at this potency level are valuable for dissecting eosinophil contributions in asthma and allergic disease models.

Structure-Activity Relationship Studies on N-Arylsulfonyl Amino Acid Bromodomain Inhibitors

Medicinal chemistry groups optimizing bromodomain inhibitors can use this compound as a defined reference point for SAR exploration. The BRPF1/BRPF2/BRPF3 IC50 dataset (65 nM, 1,400 nM, and 7,600 nM, respectively) provides a baseline for evaluating how modifications to the aryl substitution pattern or amino acid side-chain alter potency and selectivity within the bromodomain family [1].

Halogen-Bonding and Lipophilicity-Driven Target Engagement Studies

The 2,5-dibromo substitution pattern (MW = 415.1 g/mol) confers enhanced lipophilicity and halogen-bond donor capacity compared to mono-bromo analogs (MW = 336.2 g/mol) [3]. This compound is therefore suitable for biophysical studies examining how halogen bonding contributes to target binding affinity and residence time, particularly in systems where halogen-π or halogen-oxygen interactions are hypothesized to drive molecular recognition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(2,5-dibromophenyl)sulfonyl]valine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.